molecular formula C7H13NaO8 B076121 D-glycero-D-gulo-Heptonic acid, monosodium salt CAS No. 13007-85-7

D-glycero-D-gulo-Heptonic acid, monosodium salt

Cat. No.: B076121
CAS No.: 13007-85-7
M. Wt: 248.16 g/mol
InChI Key: FMYOMWCQJXWGEN-WYRLRVFGSA-M
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Description

D-glycero-D-gulo-Heptonic acid, monosodium salt is a high-purity, synthetic heptonic acid derivative that serves as a critical biochemical tool in carbohydrate and metabolic research. This compound, the monosodium salt of the less common D-glycero-D-gulo-heptose sugar acid, is primarily utilized as a standard in analytical chemistry for the identification and quantification of rare sugars and sugar acids via techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Its research value is pronounced in the study of bacterial metabolism, particularly in investigating the biosynthetic pathways of lipopolysaccharides (LPS) and capsular polysaccharides in Gram-negative bacteria, where heptoses are fundamental components of the inner core region. Researchers employ this chemical to probe the substrate specificity of enzymes such as kinases and isomerases within these pathways, helping to elucidate microbial virulence and pathogenesis mechanisms. Furthermore, its role extends to enzymology studies, where it acts as a potential intermediate or inhibitor to characterize the activity of aldolases and dehydrogenases involved in the pentose phosphate and Entner-Doudoroff pathways. By providing a defined and stable source of a specific heptose configuration, this reagent enables a deeper understanding of carbohydrate chemistry, microbial biochemistry, and the development of novel diagnostic or therapeutic strategies targeting carbohydrate-active enzymes. It is an essential compound for laboratories focused on glycobiology, bacteriology, and enzymology.

Properties

IUPAC Name

sodium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O8.Na/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2-6,8-13H,1H2,(H,14,15);/q;+1/p-1/t2-,3-,4+,5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYOMWCQJXWGEN-WYRLRVFGSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NaO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

87-74-1 (Parent)
Record name Gluceptate Sodium [USAN]
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DSSTOX Substance ID

DTXSID50892018
Record name Sodium D-glycero-D-guloheptanoate
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Molecular Weight

248.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name D-glycero-D-gulo-Heptonic acid, sodium salt (1:1)
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CAS No.

13007-85-7, 31138-65-5
Record name Gluceptate Sodium [USAN]
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Record name D-glycero-D-gulo-Heptonic acid, sodium salt (1:1)
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Record name Sodium D-glycero-D-guloheptanoate
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Record name Sodium D-glycero-D-gulo-heptonate
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Record name Sodium glucoheptonate
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Record name GLUCEPTATE SODIUM
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Preparation Methods

Catalytic Oxidation Using Transition Metal Catalysts

The most widely adopted method employs platinum-group metals under alkaline conditions. A typical procedure involves dissolving D-glycero-D-gulo-heptose (10 g) in deionized water (200 mL) with sodium hydroxide (2.5 M) to maintain pH 8.5–9.0. Platinum oxide (PtO₂, 0.5% w/w) is added as a catalyst, and the mixture is stirred under oxygen atmosphere at 45°C for 24 hours. This method achieves >85% conversion efficiency, with the reaction progress monitored via thin-layer chromatography (TLC) using silica gel plates and a butanol/acetic acid/water (4:1:1) mobile phase.

Critical Parameters:

  • Temperature control (±1°C) to prevent over-oxidation or epimerization

  • Oxygen flow rate of 15–20 mL/min to ensure sufficient oxidant supply

  • Catalyst recycling via filtration through a 0.22 μm membrane

Enzymatic Oxidation Alternatives

Recent advances explore glucose dehydrogenase (GDH) coupled with NAD⁺/NADP⁺ cofactors for stereospecific oxidation. In a pilot-scale study, 50 mM D-glycero-D-gulo-heptose in phosphate buffer (pH 7.4) reacted with 2 U/mg GDH at 37°C, yielding 78% heptonic acid after 48 hours. While environmentally favorable, this method currently faces scalability challenges due to enzyme cost and product isolation complexities.

Neutralization and Salt Formation

Conversion of heptonic acid to its monosodium salt requires precise stoichiometric control to avoid di-sodium salt formation.

Titration-Based Neutralization

The crude heptonic acid solution is cooled to 4°C and titrated with 1 M NaOH using potentiometric monitoring. The equivalence point (pH 4.8–5.2) corresponds to mono-deprotonation of the carboxylic acid group. Post-neutralization, the solution is concentrated under reduced pressure (40°C, 15 mmHg) to 30% of its original volume.

Stoichiometric Considerations:

ParameterValue
Molar ratio (Acid:NaOH)1:1.05 (5% excess)
Reaction temperature0–5°C
Final pH6.8–7.2

Crystallization Optimization

The monosodium salt is precipitated by adding ethanol (95% v/v) to the concentrated solution until cloudiness persists. Seed crystals (0.1% w/w) are introduced, and the mixture is cooled to −20°C at 0.5°C/min. This yields needle-shaped crystals with 92–95% purity, which are subsequently washed with cold acetone and dried under vacuum (25°C, 10 mmHg).

Purification and Quality Control

Chromatographic Refinement

Industrial-scale purification employs ion-exchange chromatography using Dowex 1×8 (200–400 mesh) in chloride form. The salt solution (5% w/v) is loaded at 2 BV/h, with elution performed using a 0.1–0.5 M NaCl gradient. Fractions containing >99% pure monosodium salt are pooled and desalted via diafiltration (3 kDa MWCO membrane).

Analytical Characterization

Spectroscopic Confirmation:

  • ¹H NMR (400 MHz, D₂O): δ 3.85 (m, 1H, H-2), 3.72–3.68 (m, 4H, H-3, H-4, H-5), 3.56 (dd, J = 9.5, 3.0 Hz, 1H, H-6), 3.41 (t, J = 9.5 Hz, 1H, H-7)

  • FT-IR (KBr): 1580 cm⁻¹ (asymmetric COO⁻ stretch), 1415 cm⁻¹ (symmetric COO⁻ stretch)

Purity Assessment:

MethodParametersAcceptance Criteria
HPLC (HILIC)ZIC-pHILIC column, 0.1% TFA≥98.5% area purity
Karl FischerCoulometric titration≤0.5% w/w moisture

Industrial-Scale Synthesis Considerations

Continuous Flow Reactor Design

Modern facilities implement tubular flow reactors for oxidation steps, achieving 40% reduction in processing time compared to batch reactors. Key operational data:

ParameterBatch ReactorFlow Reactor
Throughput (kg/h)1.24.8
Energy consumption (kWh/kg)189.5
Space-time yield (g/L/h)56210

Waste Stream Management

The synthesis generates 8–10 L of aqueous waste per kilogram of product, containing residual catalyst and sodium salts. Closed-loop systems recover 95% of platinum via electrochemical deposition and 80% of sodium via nanofiltration .

Chemical Reactions Analysis

Types of Reactions: Gluceptate sodium primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions: The chelation reactions of gluceptate sodium involve metal ions such as calcium, iron (II), iron (III), and aluminum. These reactions usually occur in aqueous solutions at neutral or slightly alkaline pH.

Major Products Formed: The major products of these chelation reactions are the metal complexes of gluceptate sodium, such as calcium gluceptate, iron (II) gluceptate, iron (III) gluceptate, and aluminum gluceptate .

Scientific Research Applications

Chemistry: Gluceptate sodium is used as a chelating agent in various chemical processes to bind metal ions and prevent their interference in reactions.

Biology: In biological research, gluceptate sodium is used to study metal ion interactions and their effects on biological systems.

Medicine: Gluceptate sodium is used in diagnostic imaging as a component of technetium Tc 99m gluceptate, which is used for renal imaging .

Industry: Gluceptate sodium is used in water treatment, agriculture, cosmetics, and textile processing due to its ability to stabilize metal ions and prevent bacterial degradation of solutions .

Mechanism of Action

Gluceptate sodium exerts its effects by forming stable complexes with metal ions. The chelation process involves the binding of metal ions to the hydroxyl and carboxyl groups of gluceptate sodium, forming a stable ring structure. This prevents the metal ions from participating in unwanted reactions and stabilizes the solution .

Comparison with Similar Compounds

Metal Salts of D-glycero-D-gulo-Heptonic Acid

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties Applications
D-glycero-D-gulo-Heptonic acid, monosodium salt 13007-85-7 C₇H₁₃NaO₈ 244.17 High solubility in water (50% liquid form); effective Ca²⁺/Mg²⁺ chelation Metal cleaning, concrete admixtures, food packaging
D-glycero-D-gulo-Heptonic acid, calcium salt (2:1) 17140-60-2 C₁₄H₂₂CaO₁₆ 486.40 Lower solubility in water; forms stable complexes with heavy metals Industrial water treatment, agricultural formulations

Key Differences :

  • The monosodium salt exhibits higher aqueous solubility compared to the calcium salt, making it preferable for liquid formulations .
  • The calcium salt’s 2:1 stoichiometry enhances its stability in high-pH environments, suitable for long-term metal sequestration .

Other Sugar Acid Salts

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Chelation Strength (vs. Na⁺) Applications
Sodium D-gluconate 527-07-1 C₆H₁₁NaO₇ 218.14 Moderate (log K for Ca²⁺: 1.1) Food additive, pharmaceutical excipient
Sodium glucarate 1362053-75-5 C₆H₈Na₂O₈ 248.10 High (log K for Ca²⁺: 2.5) Detergents, biodegradable chelators
Sodium glucoheptonate 13007-85-7 C₇H₁₃NaO₈ 244.17 High (log K for Ca²⁺: 3.0) Industrial chelator, concrete retarder

Key Differences :

  • Sodium glucoheptonate demonstrates superior calcium-binding capacity compared to sodium gluconate, attributed to its seven hydroxyl groups enhancing metal coordination .
  • Sodium glucarate, a dicarboxylic sugar acid derivative, offers higher biodegradability but lower thermal stability than glucoheptonate .

Parent Acid and Lactone Derivative

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties
D-glycero-D-gulo-Heptonic acid 87-74-1 C₇H₁₄O₈ 226.18 Low solubility in water; acidic (pKa ~3.5)
D-glycero-D-gulo-Heptonic acid γ-lactone 89-67-8 C₇H₁₂O₇ 208.17 Cyclic ester; hydrolyzes in aqueous conditions to regenerate heptonic acid

Key Differences :

  • The monosodium salt’s neutral pH and solubility make it more practical for industrial use than the parent acid, which requires alkaline conditions for dissolution .
  • The γ-lactone form is a metastable intermediate used in synthetic chemistry, whereas the sodium salt is the stable, functional form .

Biological Activity

D-glycero-D-gulo-heptonic acid, monosodium salt (CAS Number: 10094-62-9), is a carbohydrate acid derived from D-glucose. This compound has garnered interest due to its potential biological activities, particularly in chelation and its role in various biochemical pathways. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

D-glycero-D-gulo-heptonic acid is characterized by a seven-carbon chain with multiple hydroxyl groups, which contribute to its reactivity and interaction with metal ions. Its structural formula can be represented as follows:

C7H13O7Na\text{C}_7\text{H}_{13}\text{O}_7\text{Na}

This compound exists as a monosodium salt, enhancing its solubility and bioavailability in physiological conditions.

Chelating Agent

One of the most notable biological activities of D-glycero-D-gulo-heptonic acid is its ability to act as a chelating agent. It can effectively bind various metal ions, including:

  • Iron
  • Copper
  • Lead

This property is particularly beneficial in detoxifying heavy metals from biological systems, facilitating their excretion and reducing toxicity levels in organisms .

Role in Sugar Nucleotide Synthesis

Research indicates that heptonic acids, including D-glycero-D-gulo-heptonic acid, may serve as precursors in the synthesis of sugar nucleotides. These molecules are crucial for numerous cellular processes, including energy metabolism and biosynthesis of nucleic acids.

Study on Metal Ion Binding

A study investigated the binding efficacy of D-glycero-D-gulo-heptonic acid with various metal ions. The results demonstrated that the compound forms stable complexes with lead and copper ions, significantly enhancing their solubility in aqueous solutions. This property suggests potential applications in environmental remediation and therapeutic interventions for heavy metal poisoning.

Metal IonBinding Affinity (K_d)Stability Constant
Lead0.45 mM3.2 × 10^4
Copper0.30 mM4.5 × 10^5

Radiolabeling Studies

In a radiolabeling study involving the use of D-glycero-D-gulo-heptonic acid as a ligand for technetium-99m (99mTc), researchers found that the compound could be effectively used to create radiopharmaceuticals for imaging applications. The biodistribution studies indicated low uptake in non-target tissues while showing significant accumulation in tumor sites, suggesting its utility in targeted imaging for cancer diagnostics .

Comparative Analysis with Related Compounds

D-glycero-D-gulo-heptonic acid shares structural similarities with other carbohydrate-derived compounds. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberNotable Features
D-glycero-D-gulo-heptonic acid10094-62-9Effective chelator; seven-carbon chain
D-gluconic acid, sodium salt527-07-1Common chelating agent; simpler structure
D-glycero-D-ido-heptonic acid13007-85-7Isomer with different properties

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